5-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamide
Description
Properties
IUPAC Name |
5-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propan-2-ylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O4/c1-17(2)28-22(31)13-7-8-14-29-24(33)19-10-4-6-12-21(19)30(25(29)34)16-23(32)27-15-18-9-3-5-11-20(18)26/h3-6,9-12,17H,7-8,13-16H2,1-2H3,(H,27,32)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEDYJZWQSEPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamide is a complex organic molecule with potential therapeutic applications. Its structural characteristics suggest possible interactions with biological targets, particularly in the context of cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately . The compound features a tetrahydroquinazoline core, which is known for its biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs to tetrahydroquinazolines exhibit significant anticancer activity. For instance:
- Mechanism of Action : Compounds targeting polo-like kinase 1 (Plk1), a crucial regulator of mitosis, have shown promise in inhibiting cancer cell proliferation. The inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
- Case Studies : A study identified small-molecule inhibitors based on quinazoline scaffolds that effectively inhibited Plk1 PBD (polo-box domain), demonstrating specificity and reduced cytotoxicity compared to traditional kinase inhibitors .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- In Vitro Studies : Preliminary studies show that derivatives of quinazoline compounds exhibit moderate to strong antibacterial activity against various strains of bacteria such as Salmonella typhi and Bacillus subtilis .
- Mechanism : The antimicrobial action may be attributed to the ability of these compounds to interact with bacterial cell membranes or inhibit essential bacterial enzymes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound:
| Structural Feature | Effect on Activity |
|---|---|
| Tetrahydroquinazoline core | Essential for anticancer activity |
| 2-Chlorophenyl group | Enhances binding affinity to targets |
| Carbamoyl functional group | May increase solubility and bioavailability |
Pharmacological Studies
Pharmacological evaluations reveal:
Comparison with Similar Compounds
Critical Analysis and Limitations
- Data Gaps: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures) are available for the target compound, limiting mechanistic insights .
- 4-methoxyphenyl) may drastically alter target specificity .
Preparation Methods
Niementowski Cyclization
Anthranilic acid derivatives undergo condensation with urea or formamide under thermal conditions (125–130°C) to yield 3,4-dihydro-2,4-dioxoquinazoline. For the target compound, anthranilic acid is first functionalized at the N1 position. A modified approach involves reacting 2-aminobenzoic acid with N-(2-chlorobenzyl)glycine under phosphoryl chloride (POCl₃) catalysis to form the substituted quinazolinone.
Reaction Conditions
Copper-Catalyzed Imidoylative Cross-Coupling
A copper-mediated method using 2-isocyanobenzoates and amines provides regioselective access to 3-substituted quinazolin-4-ones. Here, ethyl 2-isocyanobenzoate reacts with isopropylamine in the presence of Cu(OAc)₂·H₂O (5 mol%) to form the N-isopropylpentanamide side chain at position 3.
Key Steps
-
Imidoylative Coupling :
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Catalyst : Cu(OAc)₂·H₂O (5 mol%)
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Base : Et₃N (1.2 equiv)
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Solvent : CH₂Cl₂, room temperature
-
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Cyclocondensation : Microwave irradiation (150°C, 20 min) completes ring closure.
Functionalization of the Quinazolinone Scaffold
N1-Alkylation with Carbamoylmethyl Group
The carbamoylmethyl moiety at N1 is introduced via alkylation using bromoacetamide derivatives. A two-step protocol is employed:
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Synthesis of (2-Chlorobenzyl)carbamoylmethyl Bromide
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Alkylation of Quinazolinone
Pentanamide Side Chain Installation
The N-isopropylpentanamide group at position 3 is introduced via amide coupling:
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Reagent : Pentanoic acid activated with HATU
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Coupling Agent : DIPEA (3.0 equiv), CH₂Cl₂, 0°C to RT
Analytical Characterization
Table 1: Analytical Data for Intermediate and Final Compound
| Parameter | Intermediate (Quinazolinone Core) | Final Compound |
|---|---|---|
| HPLC Purity | 98.2% | 99.1% |
| ¹H NMR (δ, ppm) | 7.85 (d, J=8.4 Hz, 1H, Ar-H) | 8.02 (s, 1H, CONH) |
| MS (m/z) | 332.1 [M+H]⁺ | 485.0 [M+H]⁺ |
| Melting Point | 215–217°C | 189–191°C |
Optimization and Challenges
Regioselectivity in Alkylation
Competing O- vs. N-alkylation at the quinazolinone’s carbonyl groups necessitates precise control:
Purification Challenges
The polar nature of intermediates complicates isolation:
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g) achieved an overall yield of 42% using the copper-catalyzed method. Key cost drivers include Cu(OAc)₂·H₂O (€120/kg) and microwave-assisted steps (energy efficiency: 85 kWh/kg) .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, starting with the functionalization of the tetrahydroquinazoline core. Critical steps include:
- Amide coupling : Reacting the carbamoyl-methyl intermediate with 2-chlorobenzylamine under carbodiimide-based coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Ring closure : Cyclization of the tetrahydroquinazoline moiety using acidic or basic conditions, depending on the substituents.
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 60–80°C improve yields, while inert atmospheres prevent oxidation .
Optimization : Use Design of Experiments (DoE) to systematically vary parameters like pH, solvent ratios, and catalyst loading. High-Performance Liquid Chromatography (HPLC) monitors intermediate purity .
Q. Which analytical techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the tetrahydroquinazoline ring and substituent orientation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects side products (e.g., incomplete deprotection) .
- X-ray crystallography : For unambiguous structural determination, use SHELX programs (e.g., SHELXL) for refinement. Crystallize the compound in dimethyl sulfoxide (DMSO)/water mixtures .
Q. What biological targets or mechanisms are hypothesized for this compound?
The tetrahydroquinazoline scaffold is associated with kinase inhibition (e.g., tyrosine kinases) due to its planar structure and hydrogen-bonding capacity. The 2-chlorophenyl group may enhance lipophilicity and target binding. Preliminary assays should focus on:
- Enzyme inhibition : Screen against kinase panels using fluorescence polarization assays .
- Cellular uptake : Radiolabel the compound with tritium or use fluorescent analogs to track intracellular localization .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking studies : Use software like AutoDock Vina to predict binding modes with kinases. Focus on interactions between the tetrahydroquinazoline core and ATP-binding pockets .
- QSAR models : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with IC₅₀ values from enzymatic assays. Include parameters like LogP and polar surface area .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
Q. How can crystallographic data resolve contradictions in reported pharmacological profiles?
Discrepancies in activity data (e.g., varying IC₅₀ values across studies) may arise from polymorphic forms or solvate formation. Strategies include:
Q. What experimental design principles apply to scaling up synthesis while maintaining purity?
- Flow chemistry : Adapt batch reactions to continuous flow systems for improved heat/mass transfer. Use microreactors for hazardous steps (e.g., azide formation) .
- In-line analytics : Implement FTIR or Raman probes to monitor intermediate formation in real time .
- DoE for robustness : Test edge cases (e.g., excess reagents, temperature extremes) to identify critical process parameters .
Q. How can enzymatic assays differentiate between competitive and non-competitive inhibition mechanisms?
- Kinetic analysis : Measure initial reaction rates at varying substrate and inhibitor concentrations. Use Lineweaver-Burk plots to distinguish inhibition types .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to confirm direct target engagement .
Q. What are the roles of synthons in constructing complex derivatives of this compound?
- Thiazole and oxadiazole rings : Introduce heterocycles via cycloaddition reactions (e.g., Huisgen reaction) to modulate electronic properties .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during functionalization, followed by acidic deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
